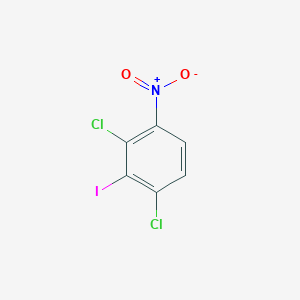

1,3-Dichloro-2-iodo-4-nitrobenzene

Description

BenchChem offers high-quality 1,3-Dichloro-2-iodo-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-2-iodo-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHBAVLTTMLJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling & Solvent Selection for 1,3-Dichloro-2-iodo-4-nitrobenzene

[1]

Executive Summary

The compound 1,3-dichloro-2-iodo-4-nitrobenzene represents a highly functionalized aromatic intermediate, critical in the synthesis of complex pharmacophores and agrochemicals.[1] Its unique substitution pattern—featuring a bulky iodine atom flanked by two chlorine atoms (the "buttressing effect") and a para-nitro group—creates a distinct thermodynamic profile compared to its non-iodinated analogs.

This guide addresses a common gap in the literature: while simple chloronitrobenzenes are well-characterized, the solubility data for this specific iodinated congener is often proprietary or sparse. This whitepaper provides a robust framework for determining its solubility, modeling its thermodynamic behavior, and selecting optimal solvent systems for recrystallization and reaction engineering.

Part 1: Physicochemical Context & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecule’s electronic and steric landscape.

The "Halogen Dance" and Steric Crowding

Unlike 1,3-dichloro-4-nitrobenzene, the insertion of an iodine atom at the C2 position creates significant steric strain.[1]

-

Steric Inhibition of Resonance: The bulky iodine (Van der Waals radius ~1.98 Å) flanked by chlorines (C1, C3) forces the nitro group (C4) or the ring itself to twist, potentially disrupting planar

-stacking in the crystal lattice. -

Lattice Energy Implications: This distortion often lowers the melting point relative to the symmetric trichloro-analogs but increases the entropy of fusion (

), making solubility highly temperature-dependent.[1] -

Halogen Bonding: The iodine atom acts as a Sigma-hole donor, capable of forming halogen bonds with Lewis-basic solvents (e.g., Acetone, THF), significantly enhancing solubility in these media compared to non-polar hydrocarbons.[1]

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and comparison with 1,3-dichloro-4-nitrobenzene, the theoretical solubility hierarchy is:

| Solvent Class | Representative Solvent | Predicted Interaction | Solubility Rating |

| Dipolar Aprotic | Acetone, DMF, DMSO | Strong dipole-dipole & I[1]···O halogen bonding | High |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dispersion forces & "Like dissolves like" | High |

| Aromatic | Toluene, Xylene | Moderate | |

| Polar Protic | Methanol, Ethanol | H-bond donor (solvent) vs. weak acceptor (NO2) | Low to Moderate |

| Aliphatic | n-Heptane, Hexane | Weak dispersion only | Very Low |

| Aqueous | Water | Hydrophobic exclusion | Insoluble |

Part 2: Experimental Protocols for Solubility Determination

Since exact literature values vary by synthesis purity, empirical determination is mandatory for process safety. Do not rely solely on predicted values for scale-up.[1]

Protocol A: Dynamic Laser Monitoring (Recommended)

Best for generating polythermal solubility curves quickly.[1]

Principle: Detecting the "clear point" (dissolution) of a slurry under controlled heating.

-

Preparation: Weigh precisely

grams of 1,3-dichloro-2-iodo-4-nitrobenzene into a jacketed glass reactor. -

Solvent Addition: Add a known mass of solvent to create a high-concentration slurry.

-

Equilibration: Agitate at 300 RPM.

-

Ramp: Heat the mixture at a rate of 0.2 K/min.

-

Detection: Direct a focused laser beam (650 nm) through the solution. Measure the transmittance intensity.

-

Transition: When transmittance jumps from <5% (slurry) to >95% (clear solution), record the temperature (

).

-

-

Iteration: Add more solvent (gravimetrically) to the same vessel, cool to re-precipitate, and repeat the ramp to find the next point on the curve.

Protocol B: Static Gravimetric Method (Standard)

Best for isothermal accuracy at specific temperatures (e.g., 25°C, 40°C).[1]

-

Saturation: Add excess solid to 20 mL of solvent in a sealed vial.

-

Agitation: Shake at constant temperature (

K) for 24–48 hours. -

Filtration: Stop agitation. Allow settling for 2 hours. Filter the supernatant through a 0.45

m PTFE syringe filter (pre-heated to -

Quantification:

-

Evaporate a weighed aliquot to dryness (Gravimetric).

-

OR Dilute and analyze via HPLC (UV detection at 254 nm).

-

Part 3: Thermodynamic Modeling

To translate experimental points into a continuous process model, fit your data to the Modified Apelblat Equation . This model accounts for the non-ideal behavior typical of halogenated nitrobenzenes.

Equation:

Where:

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (K).[3]

- : Empirical model parameters derived via regression.

Interpretation:

-

Positive B: Indicates exothermic dissolution (rare for this class).

-

Negative B: Indicates endothermic dissolution (standard).

-

C term: Accounts for the temperature dependence of the enthalpy of solution.

Part 4: Visualization of Workflows & Logic

Solubility Determination Workflow

The following diagram outlines the decision process for selecting the correct solubility measurement technique based on the development stage.

Figure 1: Decision matrix for selecting the appropriate solubility determination method based on development phase.

Solvent Selection Logic for Recrystallization

This intermediate often requires purification to remove isomers. The logic below utilizes the "Iodine Effect" (solubility differential).

Figure 2: Solvent system selection strategy for the purification of the target compound.

Part 5: Practical Applications & Safety

Recrystallization Solvent Systems

Based on the structural polarity, the following binary systems are recommended for purification:

-

Dichloromethane / Methanol: Dissolve in DCM (good solubility), add Methanol (poor solubility) until turbid, then cool.

-

Toluene / Heptane: Dissolve in hot Toluene (moderate solubility), add Heptane to reduce yield loss, cool to 0°C.

Safety Warning: Thermal Stability

-

Hazard: Nitro-halogenated aromatics are energy-rich.[1] The presence of iodine (weak C-I bond) lowers the onset temperature of decomposition.

-

Requirement: Before heating >80°C for solubility testing, perform a DSC (Differential Scanning Calorimetry) scan to identify the onset of exothermic decomposition.

-

Reaction: Avoid using strong nucleophilic solvents (like amines) at high temperatures, as the iodine is a good leaving group (SNAr reactions).

References

-

National Institutes of Health (NIH). (2024). Thermodynamic properties of halogenated benzenes and environmental mobility. PubChem.[4][5] Retrieved from [Link]

- Journal of Chemical & Engineering Data. (Standard Protocol Reference). Solubility of Chloronitrobenzenes in Organic Solvents.

-

PrepChem. (2023). Preparation of 1-iodo-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dichloro-2-nitrobenzene | Cl2C6H3NO2 | CID 11759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Buchwald-Hartwig amination of 1,3-dichloro-2-iodo-4-nitrobenzene

Application Note: Site-Selective Buchwald-Hartwig Amination of 1,3-Dichloro-2-iodo-4-nitrobenzene

Part 1: Executive Summary

The amination of 1,3-dichloro-2-iodo-4-nitrobenzene represents a "perfect storm" of synthetic challenges: extreme steric crowding (the "ortho-ortho" effect) and competing reactivity pathways (SNAr vs. Pd-catalysis). Standard protocols utilizing generic phosphines (e.g., PPh3, dppf) will fail, resulting in recovered starting material or complex mixtures of regioisomers.

This guide details a high-precision protocol utilizing Third-Generation Dialkylbiaryl Phosphine Precatalysts (e.g., XPhos Pd G3) and weak inorganic bases. This system leverages the superior oxidative addition rates of bulky, electron-rich ligands to engage the hindered C–I bond while suppressing nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbons.

Part 2: Substrate Analysis & Chemoselectivity Strategy

To design a successful reaction, one must first deconstruct the electronic and steric environment of the substrate.

The Reactivity Triad

The substrate contains three distinct electrophilic sites. Success depends on exploiting the specific reactivity order:

-

Site A (C2-Iodine): Target Site. Ideally the most reactive for oxidative addition (C–I bond energy ~65 kcal/mol). However, it is shielded by two ortho-chlorine atoms, creating a "molecular canyon" that prevents standard palladium species from binding.

-

Site B (C1/C3-Chlorine): Competing Site. Less reactive toward Pd (C–Cl bond energy ~95 kcal/mol), but susceptible to SNAr due to the electron-withdrawing nitro group.

-

Site C (C4-Nitro): Risk Factor. Strongly activates the ring for SNAr. Under basic conditions (e.g., NaOtBu), the nitro group itself can be displaced or reduced.

The Solution: Ligand & Base Engineering

-

Ligand Selection (The "Crowbar" Effect): We utilize XPhos or BrettPhos . These ligands are bulky (opening up the metal center) and electron-rich (accelerating oxidative addition into the difficult C–I bond). They form a monoligated [L-Pd(0)] species that is small enough to slip between the ortho-chlorines but reactive enough to break the C–I bond.

-

Base Selection (The "Soft" Approach): We strictly avoid strong alkoxide bases (NaOtBu, KOtBu). Instead, we use Cesium Carbonate (Cs2CO3) . Its low solubility in non-polar solvents creates a "heterogeneous buffer," keeping the solution-phase basicity low enough to prevent SNAr but high enough to deprotonate the palladium-bound amine.

Part 3: Visualization of Reaction Logic

Diagram 1: Chemoselectivity & Strategic Decision Map

Caption: Decision matrix showing how ligand sterics and base strength dictate the chemoselectivity between the desired Buchwald-Hartwig coupling and competing SNAr pathways.

Part 4: Standard Operating Procedure (SOP)

Objective: Selective C2-amination of 1,3-dichloro-2-iodo-4-nitrobenzene with a primary amine (e.g., aniline or benzylamine).

Materials Checklist

| Component | Reagent | Role | Equiv. |

| Substrate | 1,3-dichloro-2-iodo-4-nitrobenzene | Electrophile | 1.0 |

| Nucleophile | Primary Amine (e.g., Aniline) | Nucleophile | 1.2 |

| Catalyst | XPhos Pd G3 (or Pd(OAc)2 + XPhos) | Catalyst | 0.02 - 0.05 (2-5 mol%) |

| Base | Cs2CO3 (Anhydrous, granular) | Base | 2.0 |

| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Solvent | 0.2 M conc. |

Note: If XPhos Pd G3 is unavailable, premix Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in solvent for 5 mins before adding to the reaction.

Step-by-Step Protocol

-

Inert Environment Setup:

-

Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen. Crucial: Palladium(0) intermediates are air-sensitive.

-

-

Reagent Loading (Solids):

-

Add 1,3-dichloro-2-iodo-4-nitrobenzene (1.0 equiv).

-

Add Cs2CO3 (2.0 equiv).

-

Add XPhos Pd G3 precatalyst (0.02 equiv / 2 mol%).

-

Tip: If the amine is a solid, add it now.

-

-

Solvent & Liquid Reagent Addition:

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon (3 cycles).

-

Inject Anhydrous Toluene (concentration ~0.2 M relative to substrate).

-

If the amine is a liquid, inject it now (1.2 equiv) via microsyringe.

-

-

The Reaction:

-

Place the vessel in a pre-heated block at 80°C .

-

Note: Do not exceed 100°C initially. Higher temperatures increase the risk of SNAr background reactions.

-

Stir vigorously (1000 RPM). The Cs2CO3 is insoluble; efficient mass transfer is vital.

-

-

Monitoring (Self-Validation):

-

Check TLC or LC-MS at 2 hours .

-

Target: Disappearance of the starting iodide (retention time/Rf will shift significantly).

-

Observation: The reaction mixture usually turns from orange/yellow to a dark tea color. A black precipitate indicates catalyst decomposition (palladium black).

-

-

Workup:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Rinse with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

-

Part 5: Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst cannot access the C-I bond due to sterics. | Switch to BrettPhos Pd G3 or tBuBrettPhos Pd G3 . These are even bulkier and more active for hindered amines. |

| SNAr Product (Cl displaced) | Base is too strong or solvent is too polar. | Ensure Cs2CO3 is used, not KOtBu. Switch solvent from Dioxane to Toluene (lowers polarity, suppresses ionic SNAr). |

| Dehalogenation (Hydrodeiodination) | Solvent contains water or alcohol impurities. | Use strictly anhydrous toluene. Ensure Argon line is dry. |

| Reaction Stalls at 50% | Catalyst poisoning by Nitro group or product inhibition. | Add a second portion of catalyst (1 mol%) after 4 hours. |

Part 6: Mechanistic Insight (The Steric Cycle)

The following diagram illustrates why bulky ligands are mandatory. The "Monoligated Pathway" is the only route that fits the substrate.

Caption: The catalytic cycle highlights the Oxidative Addition step as the "Steric Bottleneck." Only bulky ligands (L) facilitate the formation of the reactive monoligated Pd species required to breach the steric wall of the 1,3-dichloro-2-iodo system.

Part 7: References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of amines using diphenylpyrrolidine-2-phosphonate as the ligand. Journal of the American Chemical Society, 131(47), 17423-17429. (Context on steric hindrance).

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings. The Journal of Organic Chemistry, 79(9), 4161-4166.

-

Fors, B. P., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination of complex aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. (BrettPhos development).

-

Sapountzis, I., & Knochel, P. (2002). A new general preparation of polyfunctional diarylamines by the addition of functionalized aryllithiums to nitroarenes. Journal of the American Chemical Society, 124(32), 9390-9391. (Context on Nitroarene reactivity).

Application Notes & Protocols: Selective Sonogashira Coupling of 1,3-dichloro-2-iodo-4-nitrobenzene

Introduction and Strategic Overview

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, operates under mild conditions, tolerates a wide range of functional groups, and has been instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]

This guide focuses on a specific and challenging substrate: 1,3-dichloro-2-iodo-4-nitrobenzene . This molecule presents a unique opportunity for selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is highly dependent on the halogen, following the general trend: I > Br > OTf > Cl.[4] This inherent reactivity difference allows for the selective coupling at the C-I bond while leaving the more robust C-Cl bonds intact for subsequent transformations. The presence of the electron-withdrawing nitro group further activates the aryl iodide bond towards the initial oxidative addition step in the catalytic cycle, often allowing the reaction to proceed under milder conditions.[5]

This document provides a comprehensive protocol for the chemoselective Sonogashira coupling of 1,3-dichloro-2-iodo-4-nitrobenzene with a terminal alkyne, explaining the mechanistic rationale behind the chosen conditions and offering insights for optimization and troubleshooting.

Mechanistic Rationale and Chemoselectivity

The success of this selective coupling hinges on exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

The Palladium Cycle:

-

Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the most labile carbon-halogen bond. This is the rate-determining and selectivity-determining step.[7] The C-I bond (bond energy ~270 kJ/mol) is significantly weaker than the C-Cl bond (~400 kJ/mol), ensuring that oxidative addition occurs exclusively at the iodo-substituted position under controlled conditions.

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[6][7]

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the final aryl-alkyne product and regenerate the Pd(0) catalyst.[4][8]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[6][7]

-

Deprotonation: A mild amine base deprotonates the alkyne to form a copper(I) acetylide intermediate.[6][9] This species is then ready for the transmetalation step with the palladium complex.

By carefully controlling reaction parameters, particularly temperature, we can ensure the energy input is sufficient to overcome the activation barrier for C-I bond cleavage but insufficient to activate the much stronger C-Cl bonds.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is designed for the selective coupling of 1,3-dichloro-2-iodo-4-nitrobenzene with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents:

-

Substrate: 1,3-dichloro-2-iodo-4-nitrobenzene

-

Alkyne: Phenylacetylene (or other terminal alkyne)

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper Co-catalyst: Copper(I) iodide (CuI)

-

Ligand: Triphenylphosphine (PPh₃)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, inert gas line (Argon or Nitrogen), condenser, standard glassware for workup and purification.

Reaction Parameter Summary:

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | ||

| Aryl Iodide | 1.0 eq | Limiting reagent |

| Alkyne | 1.2 - 1.5 eq | Ensures complete consumption of the aryl iodide |

| PdCl₂(PPh₃)₂ | 1 - 3 mol% | Standard catalyst loading for efficient turnover |

| CuI | 1 - 5 mol% | Co-catalyst to facilitate acetylide formation |

| PPh₃ | 2 - 6 mol% | Additional ligand can stabilize the Pd(0) species |

| Base (TEA) | 2.0 - 3.0 eq | Acts as base and can serve as a co-solvent |

| Conditions | ||

| Solvent | THF or DMF | Good solubility for reactants and catalysts |

| Temperature | Room Temp. to 40 °C | Mild temperature to ensure C-I selectivity over C-Cl |

| Atmosphere | Inert (Ar or N₂) | Prevents oxidative degradation of the catalyst and Glaser coupling |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion |

Step-by-Step Procedure:

-

Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,3-dichloro-2-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.02 eq), and PPh₃ (0.04 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.2 M solution based on the aryl iodide). Add triethylamine (2.5 eq) followed by the terminal alkyne (1.2 eq) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40 °C. The progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,3-dichloro-4-nitro-2-(alkynyl)benzene product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for selective Sonogashira coupling.

Troubleshooting and Advanced Considerations

-

No Reaction or Sluggish Reaction:

-

Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is strictly anaerobic. Prepare fresh, degassed solvents.

-

Low Temperature: A gentle increase in temperature (to 40-50 °C) may be required, but higher temperatures risk activating the C-Cl bonds.

-

-

Side Product Formation:

-

Glaser Coupling: The primary side reaction is often the homocoupling of the terminal alkyne to form a diyne. This is promoted by the presence of oxygen. Maintaining a strict inert atmosphere is critical to minimize this.[7]

-

C-Cl Coupling: If products from coupling at the chlorine positions are observed, the reaction temperature is too high. Reduce the temperature or consider a more selective catalyst system.

-

-

Copper-Free Conditions: While the copper co-catalyst accelerates the reaction, it can sometimes promote Glaser coupling.[1] Copper-free Sonogashira protocols, which typically require a stronger base (e.g., Cs₂CO₃ or an amine in a polar aprotic solvent), can be employed to avoid this side reaction, although they may require higher catalyst loadings or more specialized ligands.[10][11]

References

-

Wikipedia. Sonogashira coupling. [Link]

-

YouTube. Sonogashira Coupling. (2020-07-25). [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]

-

Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

YouTube. Sonogashira coupling. (2019-01-07). [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. (2021-02-10). [Link]

-

Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

-

IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 11. books.lucp.net [books.lucp.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,3-dichloro-2-iodo-4-nitrobenzene

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic aromatic substitution (SNAr) reactions of 1,3-dichloro-2-iodo-4-nitrobenzene. This highly functionalized aromatic scaffold presents a unique case for studying regioselectivity and reactivity in SNAr chemistry due to the presence of three distinct halogen substituents activated by a powerful electron-withdrawing nitro group. We will delve into the mechanistic underpinnings, predict reactivity patterns, and provide detailed, field-tested protocols for the selective substitution of this substrate with a variety of common nucleophiles, including amines, alkoxides, and thiols.

Introduction: The Unique Reactivity of 1,3-dichloro-2-iodo-4-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2][4][5] The subsequent loss of a leaving group restores the aromaticity of the ring.[6][7]

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][4][8] This positioning is critical as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex.[2][7]

The substrate, 1,3-dichloro-2-iodo-4-nitrobenzene, is a particularly interesting case study for SNAr reactions.

-

Activation: The potent nitro (-NO₂) group at C4 strongly activates the ring towards nucleophilic attack.

-

Multiple Leaving Groups: The molecule possesses three potential leaving groups: a chlorine atom at C1 (para to -NO₂), an iodine atom at C2 (ortho to -NO₂), and a second chlorine atom at C3 (meta to -NO₂).

The regiochemical outcome of a reaction with this substrate is determined by a nuanced interplay of electronic effects, leaving group ability, and sterics.

Mechanistic Overview and Regioselectivity

The general mechanism for the SNAr reaction is depicted below. The rate-determining step is typically the initial attack of the nucleophile to break the aromaticity of the ring.[1][6][7]

Caption: Experimental workflow for N-arylation.

Materials:

-

1,3-dichloro-2-iodo-4-nitrobenzene

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dichloro-2-iodo-4-nitrobenzene (1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), add anhydrous DMF or DMSO to dissolve the starting material (concentration ~0.2-0.5 M).

-

Add the amine nucleophile (1.1-1.5 eq) to the solution, followed by the base (2.0 eq). [9]4. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Table 1: Representative Conditions for N-Arylation

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |

| Morpholine | K₂CO₃ | DMF | 100 | 6-12 | 4-(3-chloro-2-iodo-4-nitrophenyl)morpholine |

| Aniline | Et₃N | DMSO | 120 | 12-24 | N-(3-chloro-2-iodo-4-nitrophenyl)aniline |

| Benzylamine | K₂CO₃ | DMF | 90 | 8-16 | N-benzyl-3-chloro-2-iodo-4-nitroaniline |

Protocol 2: Reaction with Alkoxide/Phenoxide Nucleophiles (O-Arylation)

This protocol details the synthesis of aryl ethers via SNAr. The nucleophilic alkoxide or phenoxide is typically generated in situ from the corresponding alcohol or phenol using a strong, non-nucleophilic base like sodium hydride (NaH).

Materials:

-

1,3-dichloro-2-iodo-4-nitrobenzene

-

Alcohol or phenol (e.g., methanol, phenol, benzyl alcohol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Deionized water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 1,3-dichloro-2-iodo-4-nitrobenzene (1.0 eq) in the same anhydrous solvent to the alkoxide solution.

-

Heat the reaction to 60-100 °C and monitor by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Table 2: Representative Conditions for O-Arylation

| Nucleophile (Source) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |

| Sodium methoxide | (pre-formed) | Methanol | Reflux | 4-8 | 1-chloro-3-iodo-2-methoxy-4-nitrobenzene |

| Phenol | NaH | DMF | 80 | 6-12 | 1-chloro-3-iodo-4-nitro-2-phenoxybenzene |

| Benzyl alcohol | t-BuOK | THF | 65 | 10-18 | 2-(benzyloxy)-1-chloro-3-iodo-4-nitrobenzene |

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol outlines the synthesis of aryl thioethers. Thiolates are excellent nucleophiles for SNAr reactions and can often react under milder conditions than amines or alkoxides. [10][11] Materials:

-

1,3-dichloro-2-iodo-4-nitrobenzene

-

Thiol (e.g., thiophenol, ethanethiol)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous DMF or Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Deionized water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the base (NaH, 1.2 eq or K₂CO₃, 2.0 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C.

-

Slowly add the thiol (1.1 eq) and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of 1,3-dichloro-2-iodo-4-nitrobenzene (1.0 eq) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) until completion (monitored by TLC).

-

Cool the mixture, pour into water, and extract with dichloromethane (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Table 3: Representative Conditions for S-Arylation

| Nucleophile (Source) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |

| Thiophenol | K₂CO₃ | DMF | 50 | 2-4 | 1-chloro-3-iodo-4-nitro-2-(phenylthio)benzene |

| Ethanethiol | NaH | ACN | RT | 3-6 | 1-chloro-2-(ethylthio)-3-iodo-4-nitrobenzene |

References

- Nucleophilic Aromatic Substitution. (n.d.). Department of Chemistry, University of Calgary.

-

Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

-

Nucleophilic aromatic substitution. (2024). Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). NCRD's Sterling Institute of Pharmacy. [Link]

-

Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024, June 2). ACS Publications. [Link]

-

SNAr (Cl) - Aliphatic Amines (primary). (n.d.). Common Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). Semantic Scholar. [Link]

-

SNAr reaction scope & limitations. (2020, February 2). ChemHelp ASAP via YouTube. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PMC. [Link]

-

Nucleophilic Aromatic Substitution. (2023, September 20). OpenStax. [Link]

-

Nucleophilic Aromatic Substitution. (2020). Catalyst Education. [Link]

-

SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. (n.d.). Royal Society of Chemistry. [Link]

-

Reaction Examples. (n.d.). University of Rochester. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 3. homeworkforyou.com [homeworkforyou.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ncrdsip.com [ncrdsip.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

Technical Guide: High-Purity Recovery of 1,3-Dichloro-2-iodo-4-nitrobenzene via Optimized Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of crude 1,3-dichloro-2-iodo-4-nitrobenzene, a halogenated nitroaromatic compound often utilized as a complex building block in medicinal chemistry and materials science. The purification strategy centers on the principle of recrystallization, a robust technique for isolating crystalline solids from soluble and insoluble impurities.[1][2] We present a systematic approach, beginning with the rationale for solvent selection, progressing to a detailed, step-by-step protocol for both single-solvent and mixed-solvent systems, and concluding with a troubleshooting guide to address common challenges such as oiling out and low recovery. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction: The Rationale for Purification

1,3-Dichloro-2-iodo-4-nitrobenzene is a poly-functionalized aromatic compound. The presence of multiple halogen substituents and a strongly electron-withdrawing nitro group makes it a valuable intermediate. However, the synthesis of such molecules, often involving electrophilic aromatic substitution, can lead to a mixture of positional isomers and unreacted starting materials. For downstream applications, particularly in drug development where isomeric purity is critical, the removal of these impurities is paramount.

Recrystallization is the purification method of choice for crystalline organic compounds.[3] The technique leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures.[4][5] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[5] This guide provides the technical framework to develop a robust recrystallization protocol for the title compound.

Compound Profile and Physicochemical Data

Understanding the physical properties of 1,3-dichloro-2-iodo-4-nitrobenzene is foundational to designing an effective purification strategy. While specific experimental data for this exact molecule is not widely published, we can infer its properties from structurally similar compounds.

| Property | Value (Estimated/Reported for Analogs) | Significance for Recrystallization |

| Molecular Formula | C₆H₂Cl₂INO₂ | - |

| Molecular Weight | 321.89 g/mol | - |

| Appearance | Expected to be a yellow crystalline solid | Visual confirmation of solid state. |

| Polarity | High | Influences solvent choice; polar solvents are likely candidates.[6] |

| Melting Point | Not reported; analogs range from 30°C to 173°C.[7][8] | Purity assessment; a sharp melting point indicates high purity. |

| Solubility | Insoluble in water.[9][10] | Water can be an effective anti-solvent in a mixed-solvent system. |

| Boiling Point | > 250°C (analogs).[7][11] | A high boiling point means the compound is nonvolatile and stable to heating in most common solvents. |

| Common Impurities | Positional isomers (e.g., other dichloronitrobenzene iodination products), unreacted starting materials. | The protocol must effectively separate these structurally similar molecules. |

The Principle of Recrystallization: A Visual Guide

The success of this technique hinges on exploiting the solubility differences between the desired product and contaminants. The following diagram illustrates this core principle.

Caption: Principle of purification by recrystallization.

Safety and Handling Precautions

Halogenated nitroaromatic compounds should be handled with care. Assume 1,3-dichloro-2-iodo-4-nitrobenzene is toxic and potentially carcinogenic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[8]

-

Thermal Safety: Use appropriate heating mantles and avoid overheating flammable solvents. Never heat a closed system.

-

Waste Disposal: Dispose of all chemical waste (mother liquor, used filter paper) according to institutional and local regulations. Do not discharge into the environment.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two stages: selecting an optimal solvent system and performing the bulk purification.

Part A: Solvent System Selection (Microscale)

The ideal recrystallization solvent should dissolve the crude product poorly at room temperature but well at its boiling point.[5]

-

Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.

-

Solvent Screening: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature, vortexing after each addition.

-

Room Temperature Solubility: Note which solvents dissolve the compound readily at room temperature. These are poor single-solvent candidates but may be useful as the "good" solvent in a mixed pair.

-

Hot Solubility: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[6]

-

Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.[13]

-

Evaluation: The best single solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling.

-

Mixed-Solvent Evaluation: If no single solvent is ideal, test a mixed-solvent system.[14][15] Dissolve the crude solid in a small amount of a "good" solvent (one in which it is highly soluble, identified in step 3) at room temperature. Then, add a "bad" or anti-solvent (one in which it is insoluble, e.g., water or heptane) dropwise until the solution becomes persistently cloudy.[16] Gently warm the mixture until it becomes clear again. If crystals form upon cooling, this is a viable solvent pair.

Part B: Bulk Purification Workflow

The following workflow diagram and protocol detail the full-scale recrystallization process.

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Recrystallization [sites.pitt.edu]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Iodo-4-nitrobenzene 98 636-98-6 [sigmaaldrich.com]

- 8. ICSC 0252 - 1,3-DICHLORO-4-NITROBENZENE [inchem.org]

- 9. 1-Iodo-4-nitrobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 11. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 12. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ocw.mit.edu [ocw.mit.edu]

Troubleshooting & Optimization

optimizing reaction conditions for selective C-I bond activation

This guide functions as a specialized Technical Support Center for researchers optimizing Selective C-I Bond Activation . It is structured to troubleshoot specific "tickets" (common experimental failures) using mechanistic insights and validated protocols.

Status: Online | Tier: 3 (Advanced Methodology) Mission: To provide mechanistic solutions for the selective functionalization of Aryl Iodides (Ar-I) in the presence of competing electrophiles (Ar-Br, Ar-Cl) or sensitive functionality.

📊 Quick Reference: The Reactivity Hierarchy

Before troubleshooting, verify your substrate fits the kinetic hierarchy of oxidative addition. If your reaction conditions are too energetic, you will lose the selectivity window.

| Bond Type | BDE (kcal/mol) | Relative Reactivity (Pd) | Kinetic Control Strategy |

| Ar-I | ~65-71 | Fastest | Mild Catalysts, Low Temp (RT) |

| Ar-OTf | ~100* | Fast | Intermediate Temp (40-60°C) |

| Ar-Br | ~81-87 | Moderate | Requires Heat or Bulky Ligands |

| Ar-Cl | ~96 | Slow | High Energy (High T, e-rich Ligands) |

*Ar-OTf BDE is for the C-O bond, but reactivity often mimics Ar-Br/Ar-I depending on catalyst.

🛠 Module 1: Troubleshooting Selectivity (C-I vs. C-Br)

Ticket #402: "My catalyst is activating both the Iodide and the Bromide sites. I need to preserve the Bromide for a later step."

Diagnosis:

Your catalytic system is too active . You are likely using a "hot" ligand (e.g., SPhos, XPhos, or

The Fix: Return to Kinetic Control

To differentiate C-I from C-Br, you must rely on the rate of oxidative addition (

-

Switch to "Old School" Ligands: Use Phosphines with smaller cone angles and lower electron donation. Triphenylphosphine (

) is the gold standard here.-

Recommendation:

or

-

-

Lower the Temperature: Run the reaction at Room Temperature (20–25°C) . C-I activation often proceeds at RT; C-Br usually requires >60°C with standard ligands.

-

Stoichiometry: Ensure the nucleophile (boronic acid/alkyne) is limiting (0.95 equiv) relative to the dihalide to prevent double-addition.

Visualization: The Selectivity Window

Figure 1: Kinetic control strategy for differentiating C-I and C-Br sites. High-energy conditions bypass the selectivity window.

🛠 Module 2: Troubleshooting "The Vanishing Iodine" (Protodeiodination)

Ticket #705: "My Aryl Iodide is disappearing, but instead of the coupled product, I'm isolating the de-iodinated arene (Ar-H)."

Diagnosis: This is Hydrodehalogenation . The C-Pd-I intermediate is forming, but instead of transmetallating with your nucleophile, it is quenching with a proton source.

Root Causes & Solutions:

-

Moisture in Solvent: The Ar-Pd-I species is moisture-sensitive.

-

Fix: Use anhydrous solvents (THF, Dioxane) and dry bases (

or

-

-

Hydride Source: If you are using alcohols (MeOH, EtOH) or amines as solvents/additives,

-hydride elimination can generate a Pd-H species which reduces your ring.-

Fix: Switch to non-protic polar solvents like DMF or DMA.

-

-

Transmetallation is Too Slow: If the nucleophile (e.g., Boronic Acid) is sluggish, the Pd-intermediate "waits" and eventually finds a proton.

-

Fix: Activate the Boronic acid with a stronger base (e.g.,

or

-

🛠 Module 3: Troubleshooting Homocoupling

Ticket #882: "I am seeing significant amounts of Ar-Ar (dimer) instead of Ar-R."

Diagnosis: There are two types of homocoupling. You must identify which one you have:

-

Ullmann-type (Ar-I + Ar-I): Rare in standard Suzuki conditions unless Cu is present.

-

Oxidative Homocoupling (Nucleophile-Nucleophile): Common with Boronic acids (

) or Alkynes.

The Fix:

-

Remove Oxygen: Oxygen oxidizes Pd(0) to Pd(II), which catalyzes the homocoupling of boronic acids.[1]

-

Protocol: Do not just "flush" the flask. Sparge the solvent with Argon for 15 minutes or use the Freeze-Pump-Thaw method (3 cycles).

-

-

Trap the Iodine: High concentrations of Iodide ions (

) can poison the catalyst or promote bridging.-

Additive: Add Silver salts (

or

-

🧪 Validated Protocol: Selective C-I Suzuki Coupling

This protocol is optimized for selectivity (C-I over C-Br) and reliability.

Reagents:

-

Substrate: 1-bromo-4-iodobenzene (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.05 equiv)

-

Catalyst:

(2-3 mol%) — Freshly opened or black-free. -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: Toluene (0.2 M concentration)

Workflow:

-

Charge: Add Substrate, Boronic Acid, and

to a dry Schlenk tube/vial. -

Inert: Evacuate and backfill with Argon (

). -

Solvent: Add degassed Toluene and degassed aqueous Base via syringe.

-

Reaction: Stir vigorously at Room Temperature for 4–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. If C-I is consumed but C-Br remains, quench immediately.

-

-

Quench: Dilute with

, wash with water, dry over

Why this works: The heterogeneous biphasic system (Toluene/Water) combined with the bulky, less electron-rich

📉 Troubleshooting Logic Map

Use this flow to diagnose your specific failure mode.

Figure 2: Diagnostic logic for common C-I activation failures.

📚 References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on ligand activity tiers). Link

-

Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314–321. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Mechanisms of homocoupling/protodeboronation). Link

Sources

Validation & Comparative

comparing reactivity of 1,3-dichloro-2-iodo-4-nitrobenzene with other dihalobenzenes

[1][2]

Executive Summary & Structural Logic

1,3-Dichloro-2-iodo-4-nitrobenzene (CAS 1803809-06-4) represents a "privileged scaffold" for orthogonal functionalization.[1][2] Unlike its more common isomer (1,3-dichloro-2-iodo-5-nitrobenzene), the 4-nitro variant offers a unique electronic mismatch that allows chemists to program sequential reactions with high fidelity.[1][2]

The Reactivity Triad

The molecule features three distinct halogen sites, each governed by a different rule set:

-

C2-Iodine (The Pivot): Sterically crowded (flanked by two chlorines) but electronically distinct.[1][2] It is meta to the nitro group, meaning it is deactivated for SNAr but highly active for metal-catalyzed coupling (C–I bond weakness).[1][2]

-

C1-Chlorine (The Para-Site): Para to the nitro group.[2] Highly activated for Nucleophilic Aromatic Substitution (SNAr) and sterically accessible.[1][2]

-

C3-Chlorine (The Ortho-Site): Ortho to the nitro group.[1][2] Electronically activated but sterically locked between the bulky Iodine and Nitro groups.[2]

Core Advantage: This specific substitution pattern enables orthogonal chemoselectivity .[2] You can engage the Iodine via Suzuki/Sonogashira coupling without touching the activated Chlorines, or displace the Para-Chlorine via SNAr without affecting the Iodine (under non-reducing conditions).[2]

Comparative Performance Matrix

The following table compares the 4-nitro isomer against common alternatives, highlighting its superior suitability for multi-step library synthesis.

| Feature | 1,3-Dichloro-2-iodo-4-nitrobenzene (Subject) | 1,3-Dichloro-2-iodo-5-nitrobenzene (Alternative) | 2,4-Dichloronitrobenzene (Standard) |

| Primary SNAr Site | C1-Cl (Para) | C2-I (Para) | C2-Cl (Ortho) or C4-Cl (Para) |

| SNAr Mechanism | Chemoselective: Displaces Cl, retains I. | Competitive: Displaces I (labile) or Cl.[1][2] | Non-Orthogonal: Only Cl available. |

| Pd-Catalysis (C-I) | High Selectivity: C2-I reacts exclusively.[1][2] | High Selectivity: C2-I reacts exclusively.[1][2] | N/A (No Iodine).[2] |

| Steric Environment | High: Iodine is "sandwiched" (1,3-diaxial-like strain).[1][2] | High: Iodine is "sandwiched".[2] | Moderate: Ortho-Cl is accessible.[1][2] |

| Use Case | Retaining Iodine for late-stage diversification. | Sacrificing Iodine early or SNAr at Iodine.[2] | Simple bifunctionalization. |

Critical Insight: In the 5-nitro isomer, the Iodine is para to the nitro group, making it susceptible to SNAr displacement by strong nucleophiles (e.g., thiols, amines).[1][2] In the 4-nitro isomer, the Iodine is meta, rendering it inert to SNAr, thus preserving it for subsequent metal catalysis.[1][2]

Decision Pathways & Mechanism

The following Graphviz diagram illustrates the bifurcated reactivity pathways available to this scaffold.

Caption: Divergent synthesis map showing orthogonal activation of C-I (via Pd) and C-Cl (via SNAr).

Experimental Protocols

These protocols are designed to maximize yield while suppressing side reactions typical of polyhalogenated arenes.[2]

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2-Iodine)

Objective: Functionalize the crowded iodine position without dehalogenating the chlorines.[1][2]

Rationale: The steric bulk of the 1,3-dichloro substituents requires a highly active catalyst system (e.g., S-Phos or X-Phos) to facilitate oxidative addition, while mild bases prevent SNAr side reactions at C1.[1][2]

-

Reagents:

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, Pd source, ligand, and base.[1][2]

-

Add degassed solvent.[2]

-

Heat to 80°C for 4–6 hours. Note: Higher temperatures (>100°C) may risk activating the C-Cl bonds.[1][2]

-

Monitor: TLC should show consumption of the starting material (Rf ~0.6 in 10% EtOAc/Hex) and appearance of the biaryl product.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography.

Protocol B: Regioselective SNAr Substitution (C1-Chlorine)

Objective: Displace the Para-Chlorine selectively over the Ortho-Chlorine.[1][2]

Rationale: The C1-Cl is para to the nitro group and sterically accessible.[1][2] The C3-Cl is ortho but shielded by the massive Iodine atom and the Nitro group.[1][2] Using a controlled temperature ensures the nucleophile attacks the kinetic sweet spot (C1).[2]

-

Reagents:

-

Procedure:

-

Dissolve substrate in solvent at 0°C (Ice bath).[2]

-

Add base, followed by the slow addition of the nucleophile.[2]

-

Allow to warm to Room Temperature (25°C). Do not heat.

-

Mechanistic Check: If heating is applied (>60°C), the nucleophile may begin to attack C3 (ortho) or displace Iodine via copper-free mechanisms if the nucleophile is a thiol.[1][2]

-

-

Validation: 1H NMR will show the loss of the doublet corresponding to the C6 proton (adjacent to C1) and a shift in the C5 proton signal.[2]

References

-

BenchChem. Reactivity of 4-Chloro-2-iodo-1-nitrobenzene and Related Scaffolds. (Accessed 2025).[1][2][3][4] Link[1][2]

-

TCI Chemicals. Product Specification: 1,3-Dichloro-2-iodo-5-nitrobenzene (Isomer Comparison).Link[1][2][5]

-

WuXi Biology. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling.Link[1][2]

-

National Institute of Standards and Technology (NIST). Benzene, 2,4-dichloro-1-nitro- (Structural Analog Data).[1][2]Link[1][2]

-

Sigma-Aldrich. 1,3-Dichloro-2-iodo-4-nitrobenzene Product Data.Link[1][2]

Sources

- 1. US9693997B2 - Antiviral compounds - Google Patents [patents.google.com]

- 2. Benzene, 2,4-dichloro-1-nitro- [webbook.nist.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1,3-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,3-ジクロロ-2-ヨード-5-ニトロベンゼン | 1,3-Dichloro-2-iodo-5-nitrobenzene | 62778-19-2 | 東京化成工業株式会社 [tcichemicals.com]

reactivity of iodo vs. chloro substituents in palladium-catalyzed reactions

An In-Depth Guide to the Reactivity of Iodo vs. Chloro Substituents in Palladium-Catalyzed Reactions

For researchers, medicinal chemists, and process development professionals, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. In the realm of palladium-catalyzed cross-coupling—a cornerstone of modern synthesis—the selection of the aryl halide coupling partner is paramount. While the textbook reactivity trend of Ar-I > Ar-Br > Ar-Cl is a familiar heuristic, a deeper, mechanistic understanding is essential for rational reaction design and troubleshooting.

This guide provides an in-depth comparison of the reactivity of aryl iodides and aryl chlorides. We will move beyond simple trends to explore the underlying physicochemical principles, examine reaction-specific nuances, and provide practical, data-driven insights to inform your experimental choices.

The Decisive Step: Unpacking the Energetics of Oxidative Addition

The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex.[1][2] This step, in which the C-X bond is cleaved and a new Ar-Pd(II)-X complex is formed, is frequently the rate-determining step of the entire catalytic process.[3][4] The significant difference in reactivity between aryl iodides and chlorides stems directly from the disparate energetics of this initial activation.

The Primacy of Bond Dissociation Energy (BDE)

The most significant factor governing the rate of oxidative addition is the strength of the carbon-halogen bond. The energy required to break this bond homolytically, known as the Bond Dissociation Energy (BDE), is substantially lower for aryl iodides than for aryl chlorides.

| Bond | Average BDE (kJ/mol) | Implication |

| Aryl C-I | ~240 | Weaker bond, lower activation energy for cleavage |

| Aryl C-Cl | ~382 | Stronger bond, higher activation energy for cleavage |

| (Data sourced from references[5][6]) |

The ~142 kJ/mol difference represents a formidable energy barrier for the C-Cl bond, explaining why its activation is inherently more challenging and often requires more forcing conditions (e.g., higher temperatures).[7][8]

Mechanistic Pathways: Concerted vs. Nucleophilic Displacement

The oxidative addition of an aryl halide to a Pd(0) center can proceed through two primary mechanistic pathways.[9][10]

-

Three-Centered Concerted Mechanism: This is the traditionally accepted pathway where the palladium atom inserts directly into the C-X bond through a three-membered transition state. This mechanism is favored by less polar bonds, such as the C-I bond.[9][10]

-

Nucleophilic Displacement (SNA-like) Mechanism: In this pathway, the electron-rich Pd(0) complex acts as a nucleophile, attacking the ipso-carbon of the aryl halide and displacing the halide anion. This mechanism is more prevalent for aryl halides with more polar C-X bonds and those bearing electron-withdrawing groups.[9][10]

While aryl iodides typically react via the concerted pathway, the greater polarity of the C-Cl bond can open up the nucleophilic displacement pathway, a feature that can be exploited in catalyst design. The choice of ligand on the palladium center plays a crucial role in influencing which mechanism is preferred.[9][10][11]

Practical Implications Across Key Cross-Coupling Reactions

The fundamental differences in C-I and C-Cl bond activation manifest in distinct practical requirements for different classes of palladium-catalyzed reactions.

The General Trend: Suzuki, Heck, and Sonogashira Couplings

For a majority of cross-coupling reactions, the reactivity order directly reflects the BDEs: Ar-I > Ar-Br >> Ar-Cl .

-

Aryl Iodides (The Sprinter): Due to the weak C-I bond, aryl iodides are highly reactive substrates.[1] Reactions often proceed rapidly at or near room temperature, can be successful with lower catalyst loadings, and are generally compatible with a wide range of simple phosphine ligands or even "ligand-free" conditions.[12][13]

-

Aryl Chlorides (The Marathon Runner): As substrates, aryl chlorides are attractive due to their low cost and vast commercial availability.[8][14] However, their high C-Cl bond strength makes them significantly less reactive.[7] Overcoming this hurdle was a major challenge in synthetic chemistry, solved by the development of specialized catalyst systems. Successful coupling of aryl chlorides almost invariably requires:

-

Bulky, Electron-Rich Ligands: Ligands such as the biarylphosphines developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, or N-Heterocyclic Carbenes (NHCs), are essential.[3][8][15] These ligands increase the electron density on the palladium center, making it a better nucleophile and promoting its insertion into the strong C-Cl bond.[16]

-

Higher Temperatures: Increased thermal energy is needed to overcome the high activation barrier of C-Cl cleavage.[17]

-

This trend is clearly observed in reactions like the Suzuki-Miyaura[18][19], Heck[20][21], and Sonogashira couplings, where activating aryl chlorides is considered a benchmark for a highly active catalyst system.[22][23]

A Noteworthy Exception: The Buchwald-Hartwig Amination

Interestingly, the Buchwald-Hartwig amination often deviates from the standard reactivity trend. While oxidative addition is still faster for aryl iodides, they can be problematic substrates in this specific reaction.[24][25] The iodide anion generated during the catalytic cycle can form stable, inactive bridged palladium(II) iodide dimers.[26][27] This dimer formation sequesters the active catalyst, effectively poisoning the reaction.[24][28]

As a result, the overall reactivity in C-N coupling can follow the order: Ar-Br > Ar-Cl > Ar-I .[24][29] This counterintuitive outcome highlights that while oxidative addition is critical, downstream steps in the catalytic cycle can also profoundly influence overall reaction efficiency. Modern catalyst systems with bulky biarylphosphine ligands are designed to prevent the formation of these inactive dimers, thereby improving the success rate for aryl iodide couplings.[27]

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams illustrate the catalytic cycle and a decision-making process for halide selection.

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Caption: Workflow for selecting an aryl iodide vs. a chloride.

Experimental Comparison: A Representative Protocol

To illustrate the practical differences, consider the following representative protocols for a Suzuki-Miyaura coupling. These are generalized procedures and should be optimized for specific substrates.

Experiment 1: Coupling of 4-Iodotoluene (Aryl Iodide)

-

Reactants: 4-Iodotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).

-

Catalyst System: Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

-

Solvent: Toluene/H₂O (4:1, 5 mL).

-

Procedure:

-

To an oven-dried flask, add 4-iodotoluene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor reaction progress by TLC or GC-MS. The reaction is often complete within 2-4 hours.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Experiment 2: Coupling of 4-Chlorotoluene (Aryl Chloride)

-

Reactants: 4-Chlorotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol).

-

Catalyst System: Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), RuPhos (0.02 mmol, 2 mol%).

-

Solvent: Dioxane/H₂O (10:1, 5 mL).

-

Procedure:

-

To an oven-dried flask, add Pd₂(dba)₃ and RuPhos.

-

Purge the flask with an inert gas. Add 4-chlorotoluene, phenylboronic acid, and K₃PO₄.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor reaction progress. The reaction may require 12-24 hours for full conversion.

-

Workup and purification are similar to Experiment 1.

-

Comparative Analysis:

| Parameter | Aryl Iodide | Aryl Chloride | Rationale |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / RuPhos | The strong C-Cl bond requires a highly active catalyst generated from an advanced, electron-rich ligand like RuPhos.[8] |

| Base | K₂CO₃ (milder) | K₃PO₄ (stronger) | More forcing conditions are often needed to facilitate the catalytic cycle with less reactive chlorides. |

| Temperature | 80 °C | 110 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[17] |

| Time | 2-4 hours | 12-24 hours | The slower, rate-determining oxidative addition step for the aryl chloride leads to a much longer reaction time. |

Conclusion and Outlook

The choice between an aryl iodide and an aryl chloride is a strategic decision involving a trade-off between reactivity and cost.

-

Aryl iodides are the substrates of choice for rapid, mild, and high-yielding reactions, particularly in discovery chemistry where speed and reliability are prioritized over material cost.

-

Aryl chlorides are the preferred feedstock for large-scale and industrial processes where cost-effectiveness is critical. Their use is enabled by sophisticated and highly active catalyst systems that can overcome the inherent stability of the C-Cl bond.

The field continues to evolve, with ongoing research focused on developing next-generation catalysts that can activate C-Cl bonds under even milder, more economical, and environmentally benign conditions. As this reactivity gap continues to narrow, the utility and versatility of palladium-catalyzed cross-coupling reactions will only expand, further empowering chemists to construct the complex molecules that define modern science.

References

- A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes - Benchchem.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.

- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed.

- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC.

- Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC.

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- Sonogashira Coupling - Chemistry LibreTexts.

- Sonogashira coupling - Wikipedia.

- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor.

- Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC.

- Sonogashira Coupling: A Comparative Guide to Aryl Bromide and Aryl Chloride Reactivity - Benchchem.

- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).

- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate.

- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.

- Heck Reaction—State of the Art - Semantic Scholar.

- Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination | Department of Chemistry - chem.ox.ac.uk.

- Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic - University of Windsor.

- The Buchwald–Hartwig Amination After 25 Years - University of Groningen.

- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.

- An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides | Journal of the American Chemical Society.

- Palladium-catalyzed coupling reactions of aryl chlorides - PubMed.

- Heck Reaction - Organic Chemistry Portal.

- Heck Reaction - Alfa Chemistry.

- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.

- Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar.

- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- The Suzuki Reaction - Chem 115 Myers.

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications.

- Buchwald–Hartwig amination - Wikipedia.

- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate.

- An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC.

- Bond Strengths And Radical Stability - Master Organic Chemistry.

- Bond Dissociation Energies.

- C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE - Vedantu.

- Why is the bond energy of C-C greater than Cl-Cl? - Quora.

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination | Department of Chemistry [chem.ox.ac.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]

- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. semanticscholar.org [semanticscholar.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uwindsor.ca [uwindsor.ca]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Heck Reaction [organic-chemistry.org]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 25. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 26. research.rug.nl [research.rug.nl]

- 27. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.